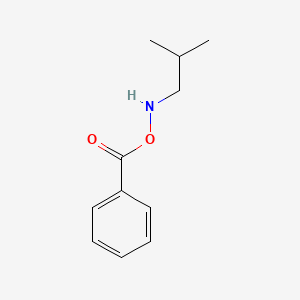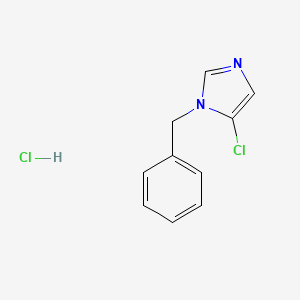
2-amino-5-methoxypyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-methoxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methoxypyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine with ethyl acetoacetate, followed by methoxylation. The reaction conditions often require a basic environment and elevated temperatures to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Products may include oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound, potentially with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methoxypyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-amino-5-methoxypyrimidin-4(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-phenoxypyrimidin-4-ol
- 5-Methoxy-2-propylsulfanylpyrimidin-4-ol
- 2-Methanesulfonyl-5-methoxypyrimidin-4-ol
Comparison: 2-Amino-5-methoxypyrimidin-4(5H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions. These differences make it a valuable compound for specific applications where its unique properties are advantageous.
Eigenschaften
Molekularformel |
C5H7N3O2 |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
2-amino-5-methoxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2-3H,1H3,(H2,6,8,9) |
InChI-Schlüssel |
DQURUDPDTAJYQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C=NC(=NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)






![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)






